

minimizing interference from other pigments in chlorophyll quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorophylls

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Technical Support Center: Chlorophyll Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other pigments during chlorophyll quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary pigments that interfere with chlorophyll a quantification?

A1: The primary interfering pigments in chlorophyll a quantification are chlorophyll b, chlorophyll c, pheophytin a (a degradation product of chlorophyll a), and carotenoids.^{[1][2][3]} These pigments have overlapping absorption and fluorescence spectra with chlorophyll a, which can lead to inaccurate measurements.^{[1][2]}

Q2: How does interference from other pigments affect chlorophyll quantification results?

A2: Spectral overlap can lead to either an overestimation or underestimation of chlorophyll a concentration. For instance, in spectrophotometry, the presence of chlorophyll b and pheophytins can cause errors in chlorophyll a readings.^{[1][2][3]} During acidification steps used in some methods, chlorophyll b can shift its wavelength, leading to an underestimation of

chlorophyll a and an overestimation of pheophytin.[1][2] Similarly, high concentrations of chlorophyll c can cause a slight overestimation of chlorophyll a.[1][2]

Q3: What are the common methods to minimize pigment interference?

A3: Several methods can be employed to minimize interference:

- Spectrophotometric Equations: Using trichromatic or monochromatic equations that correct for the presence of other pigments like chlorophyll b and pheophytins.[4][5]
- Fluorometric Non-Acidification Method: This method, developed by Welschmeyer, is highly recommended for samples with high chlorophyll b concentrations as it avoids the acidification step that causes interference.[1][2][6]
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique that physically separates the different pigments before quantification, providing highly accurate results.[7][8][9]
- Proper Solvent Selection: The choice of solvent for extraction can influence which pigments are extracted and their stability. Common solvents include acetone, ethanol, methanol, and DMSO.[10][11][12][13]
- Chemical Separation: Techniques like saponification can be used to remove **chlorophylls** when the primary interest is in quantifying carotenoids.[14][15]

Q4: When should I use spectrophotometry versus fluorometry or HPLC?

A4: The choice of method depends on the specific research needs, available equipment, and the nature of the samples.

- Spectrophotometry: A widely available and relatively simple method suitable for routine analysis. It is best used when interference is minimal or can be corrected with appropriate equations.[5][16]
- Fluorometry: At least 1,000 times more sensitive than spectrophotometry, making it ideal for samples with low chlorophyll concentrations.[6] The non-acidification method is particularly useful for samples with high chlorophyll b.[1][2]

- HPLC: Considered the gold standard for accurate quantification of a wide range of pigments in a single run.^{[7][8]} It is recommended when high accuracy and separation of multiple pigments are required.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Overestimation of Chlorophyll a	<ul style="list-style-type: none"> - High concentration of chlorophyll b or c.[1][2] - Presence of pheophytin a.[3] - Spectral overlap from carotenoids. 	<ul style="list-style-type: none"> - Use trichromatic equations to correct for chlorophyll b and c.[4][5] - For fluorometry, use the Welschmeyer non-acidification method.[1][2][6] - Use HPLC for complete separation of pigments.[7] - Measure absorbance at 750 nm to correct for turbidity.[4][10]
Underestimation of Chlorophyll a	<ul style="list-style-type: none"> - Degradation of chlorophyll to pheophytin during extraction or storage.[10][11] - Wavelength shift of acidified chlorophyll b in traditional fluorometric methods.[1][2] - Incomplete extraction of chlorophylls.[10] 	<ul style="list-style-type: none"> - Perform extractions in dim light and at low temperatures to prevent degradation.[10][11] - Add a neutralizing agent like magnesium carbonate or sodium bicarbonate during extraction.[11] - Use the Welschmeyer non-acidification fluorometric method.[1][2][6] - Ensure complete homogenization of the sample and choose an appropriate solvent (e.g., methanol can be more efficient than acetone for some species).[10][13][16]
Negative Pheophytin Values	<ul style="list-style-type: none"> - High concentrations of chlorophyll b or c interfering with the acidification step in fluorometry.[1][2] - Use of a strong acid that converts pheophytin to pheophorbide.[16] 	<ul style="list-style-type: none"> - Use the Welschmeyer non-acidification method.[1][2][6] - Use a milder acidification step or HPLC for accurate pheophytin measurement.
High Background Absorbance	<ul style="list-style-type: none"> - Turbidity in the sample extract.[4] - Presence of dissolved organic matter.[1] 	<ul style="list-style-type: none"> - Centrifuge the extract at a higher speed or for a longer duration to pellet all particulate

matter.[10] - Measure absorbance at 750 nm and subtract this value from the readings at the chlorophyll absorption maxima.[4][10][17]

Inconsistent Results

- Variable extraction efficiency.[16] - Pigment degradation.[10]
- Instrument calibration drift.

- Standardize the extraction protocol, including solvent volume, extraction time, and temperature.[18] - Process samples quickly and store extracts in the dark and at low temperatures.[10] - Calibrate the spectrophotometer or fluorometer regularly with appropriate standards.[6]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Chlorophyll a and b with Correction for Carotenoids

This protocol is adapted for plant leaf tissue using 80% acetone as the solvent.

Materials:

- Fresh leaf tissue
- Mortar and pestle
- 80% acetone (v/v in deionized water), chilled
- Quartz sand (optional)
- Centrifuge and centrifuge tubes
- Spectrophotometer

- Glass cuvettes

Procedure:

- Weigh approximately 100-200 mg of fresh leaf tissue.
- Place the tissue in a chilled mortar with a small amount of quartz sand.
- Add 2-3 mL of chilled 80% acetone and grind the tissue until it is a homogenous paste.
- Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsing to the centrifuge tube. Bring the final volume to 10 mL.
- Centrifuge the extract at 3000-5000 x g for 10 minutes to pellet the cell debris.
- Carefully transfer the supernatant to a clean tube.
- Measure the absorbance (A) of the supernatant at 663 nm, 646 nm, and 470 nm. Use 80% acetone as a blank.
- Calculate the chlorophyll and carotenoid concentrations using the following equations (for 80% acetone):
 - Chlorophyll a ($\mu\text{g/mL}$) = $12.21(A_{663}) - 2.81(A_{646})$ [\[19\]](#)
 - Chlorophyll b ($\mu\text{g/mL}$) = $20.13(A_{646}) - 5.03(A_{663})$ [\[19\]](#)
 - Total Carotenoids ($\mu\text{g/mL}$) = $(1000(A_{470}) - 3.27[\text{Chl a}] - 104[\text{Chl b}])/227$ [\[19\]](#)

Protocol 2: Fluorometric Quantification of Chlorophyll a (Welschmeyer Non-Acidification Method)

This method is ideal for minimizing interference from chlorophyll b and pheophytin a.

Materials:

- Water sample containing phytoplankton

- Glass fiber filters (e.g., GF/F)
- Filtration apparatus
- 90% acetone (v/v in deionized water)
- Centrifuge and centrifuge tubes
- Fluorometer equipped with specific excitation and emission filters for the non-acidification method.

Procedure:

- Filter a known volume of the water sample through a glass fiber filter under low vacuum.
- Fold the filter in half and place it in a centrifuge tube.
- Add a known volume (e.g., 10 mL) of 90% acetone to the tube.
- Vortex the tube to dislodge the filtered material and extract the pigments.
- Store the tubes in the dark at 4°C for at least 2 hours (or overnight) to ensure complete extraction.
- Centrifuge the tubes to pellet the filter and cell debris.
- Transfer the supernatant to a cuvette.
- Measure the fluorescence using a fluorometer calibrated for the Welschmeyer non-acidification method.^[6] The instrument's software will typically calculate the chlorophyll a concentration directly.

Quantitative Data Summary

Table 1: Absorption Maxima (nm) of Photosynthetic Pigments in Different Solvents

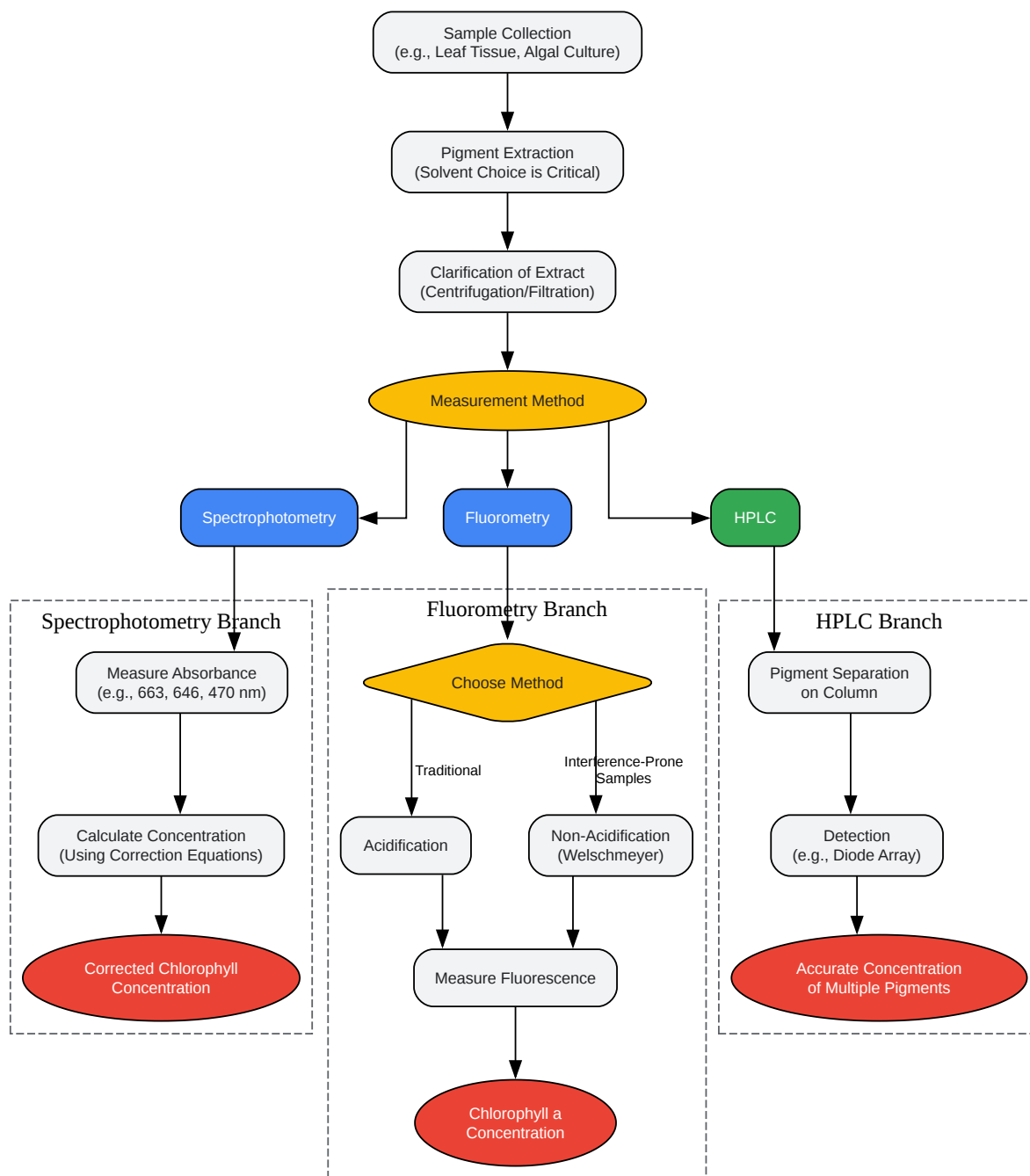
Pigment	90% Acetone	100% Methanol	100% Ethanol	Diethyl Ether
Chlorophyll a	664, 430	665, 432	665, 433	662, 429
Chlorophyll b	647, 453	649, 455	649, 455	644, 453
β-Carotene	453, 480	453, 481	453, 481	451, 478
Lutein	447, 474	447, 475	447, 475	445, 472
Pheophytin a	665, 409	666, 410	667, 411	667, 408

Note: Values can vary slightly depending on the specific publication and instrument.

Table 2: Equations for Spectrophotometric Determination of **Chlorophylls** (μg/mL)

Solvent	Chlorophyll a	Chlorophyll b	Reference
80% Acetone	12.21(A663) - 2.81(A646)	20.13(A646) - 5.03(A663)	[Lichtenthaler & Wellburn, 1983][19]
90% Acetone	11.47(A664) - 0.40(A630)	24.36(A647) - 3.84(A664)	[Jeffrey & Humphrey, 1975][5]
100% Methanol	16.72(A665) - 9.16(A652)	34.09(A652) - 15.28(A665)	[Porra et al., 1989][10]
100% Ethanol	13.95(A665) - 6.88(A649)	24.96(A649) - 7.32(A665)	[Porra et al., 1989][10]

Visualizations



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Caption: Workflow for minimizing pigment interference in chlorophyll quantification.

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- To cite this document: BenchChem. [minimizing interference from other pigments in chlorophyll quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240455#minimizing-interference-from-other-pigments-in-chlorophyll-quantification]

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